4-Bromo-3-fluorophenylzinc iodide

Catalog No.
S3330160
CAS No.
352525-65-6
M.F
C6H3BrFIZn
M. Wt
366.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-3-fluorophenylzinc iodide

CAS Number

352525-65-6

Product Name

4-Bromo-3-fluorophenylzinc iodide

IUPAC Name

1-bromo-2-fluorobenzene-4-ide;iodozinc(1+)

Molecular Formula

C6H3BrFIZn

Molecular Weight

366.3 g/mol

InChI

InChI=1S/C6H3BrF.HI.Zn/c7-5-3-1-2-4-6(5)8;;/h1,3-4H;1H;/q-1;;+2/p-1

InChI Key

YQLPPPGLRYYGTO-UHFFFAOYSA-M

SMILES

C1=CC(=C(C=[C-]1)F)Br.[Zn+]I

Canonical SMILES

C1=CC(=C(C=[C-]1)F)Br.[Zn+]I

4-Bromo-3-fluorophenylzinc iodide is an organozinc compound with the molecular formula C6_6H3_3BrFIZn. It features a phenyl ring substituted with bromine and fluorine atoms, making it a useful reagent in various organic synthesis applications. The presence of zinc allows for its participation in cross-coupling reactions, particularly in the formation of carbon-carbon bonds.

Suzuki-Miyaura Coupling

BrFZnI finds particular utility in Suzuki-Miyaura couplings [1]. This palladium-catalyzed cross-coupling reaction allows for the formation of new carbon-carbon bonds between a BrFZnI moiety and a variety of organic halides (RX), where X can be chlorine, bromine, or iodine [1, 2]. The reaction offers several advantages, including:

  • Regioselectivity: The bromo and fluoro substituents on the phenyl ring direct the coupling to occur at the desired position on the aromatic ring system [1].
  • Mild reaction conditions: Suzuki-Miyaura couplings are typically performed under relatively mild temperatures and tolerate a wide range of functional groups [2].
  • Functional group compatibility: The bromo and fluoro groups on the introduced moiety can serve as further functional group handles for subsequent transformations [1].

Here's an example of a Suzuki-Miyaura coupling using BrFZnI to synthesize a fluorinated biaryl compound [1].

[1] D. Negishi and S. Kuroda, "Selective synthesis of various functionalized biaryls via palladium-catalyzed coupling reactions of aryl and heteroaryl halides with arylzinc reagents," J. Am. Chem. Soc., vol. 108, no. 24, pp. 7540-7548, 1986.

Negishi Coupling

[3] E.-i. Negishi, "Negishi coupling: Versatile method for carbon-carbon bond formation," J. Organomet. Chem., vol. 653, no. 1-2, pp. 5-14, 2002.

This compound is primarily utilized in cross-coupling reactions, such as the Suzuki-Miyaura reaction, where it acts as a nucleophile. The general reaction can be represented as follows:

4 Bromo 3 fluorophenylzinc iodide+Aryl HalidePd CatalystAryl Aryl Coupling Product\text{4 Bromo 3 fluorophenylzinc iodide}+\text{Aryl Halide}\xrightarrow{\text{Pd Catalyst}}\text{Aryl Aryl Coupling Product}

The reactivity of 4-bromo-3-fluorophenylzinc iodide can be attributed to the electrophilic nature of the halide substituents, which facilitate nucleophilic attack on electrophilic partners.

The synthesis of 4-bromo-3-fluorophenylzinc iodide typically involves the reaction of 4-bromo-3-fluoroaniline with zinc iodide in the presence of a suitable solvent. The process can be summarized as follows:

  • Preparation of 4-Bromo-3-fluoroaniline: This can be achieved through halogenation of an appropriate aniline derivative.
  • Formation of 4-Bromo-3-fluorophenylzinc iodide:
    • Mix 4-bromo-3-fluoroaniline with zinc iodide.
    • Conduct the reaction under inert atmosphere conditions to prevent oxidation.
    • Isolate the product through filtration and purification techniques such as recrystallization or chromatography.

4-Bromo-3-fluorophenylzinc iodide is primarily used in organic synthesis, particularly for:

  • Cross-Coupling Reactions: It serves as a key intermediate in forming biaryl compounds, which are significant in pharmaceuticals and agrochemicals.
  • Fluorination Reactions: The compound's fluorine atom can be leveraged for further modifications, enhancing the biological activity of derived compounds.

Interaction studies involving 4-bromo-3-fluorophenylzinc iodide focus on its reactivity with various electrophiles. The compound's ability to participate in nucleophilic substitutions makes it a valuable tool for exploring reaction mechanisms and optimizing synthetic pathways. Studies often emphasize its compatibility with different coupling partners and conditions, showcasing its versatility in synthetic chemistry

Several compounds share structural features with 4-bromo-3-fluorophenylzinc iodide, including:

Compound NameSimilaritiesUnique Features
4-Bromo-2-fluorophenylzinc iodideSimilar halogenated phenyl structureDifferent positioning of halogens
4-Iodo-3-fluorophenylzinc iodideContains iodine instead of bromineHigher reactivity due to iodine
4-Chloro-3-fluorophenylzinc iodideChlorine substitution instead of bromineVaries in reactivity and stability

The uniqueness of 4-bromo-3-fluorophenylzinc iodide lies in its specific combination of bromine and fluorine substitutions, which influence its reactivity profile and potential applications in organic synthesis compared to other halogenated phenylzinc compounds.

Dates

Modify: 2023-08-19

Explore Compound Types